![molecular formula C14H13N5O3 B2937029 N-((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-3-甲氧基苯甲酰胺 CAS No. 2034351-48-7](/img/structure/B2937029.png)

N-((8-羟基-[1,2,4]三唑并[4,3-a]嘧啶-3-基)甲基)-3-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

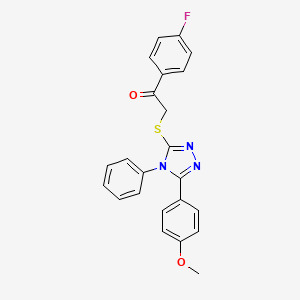

“N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide” is a chemical compound that is part of a class of compounds known as [1,2,4]triazolo[4,3-a]pyrazines . These compounds have been used in scientific research due to their unique structure, which enables diverse applications ranging from drug development to material synthesis.

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . This method provides quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide” is complex. It contains a [1,2,4]triazolo[4,3-a]pyrazine core, which is a heterocyclic structure that has been identified to provide potent ligands for numerous receptors . The compound also contains a methoxybenzamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazines include condensation reactions and cyclization reactions . In some cases, protecting groups are used during the synthesis process and are later removed by hydrogenation .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide” include a density of 1.6±0.1 g/cm^3, a molar refractivity of 72.6±0.5 cm^3, and a polar surface area of 92 Å^2 . It also has 7 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds .科学研究应用

环核苷酸磷酸二酯酶 4 型抑制剂

一项研究探索了用 8-取代的吡唑并[1,5-a]-1,3,5-三嗪替代腺嘌呤衍生物的生物等排体,从而发现了有效的磷酸二酯酶 4 型抑制剂。这项研究证明了三唑并[4,3-a]嘧啶衍生物在开发具有高同工酶选择性和强抑制力的新型治疗剂中的潜力,抑制人单核细胞中脂多糖诱导的 TNFalpha 释放,表明它们在抗炎应用中的潜力 (Raboisson 等,2003)。

抗惊厥活性

另一项研究合成并测试了 11 种取代的 8-氨基-3-苄基-1,2,4-三唑并[4,3-a]嘧啶的抗惊厥活性。这些化合物对大鼠的最大电休克诱发的癫痫发作表现出有效的活性,其中两个同系物显示出显着的疗效。这突出了三唑并[4,3-a]嘧啶衍生物在开发新的抗惊厥药物中的潜力 (Kelley 等,1995)。

除草活性

一篇研究论文报道了取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物,包括与所讨论的化学结构相似的衍生物,发现它们在低施用率下对广泛的植被具有优异的除草活性。这表明此类化合物在农业化学中开发新的除草剂的潜在应用 (Moran,2003)。

未来方向

The future directions for the research and development of “N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide” and similar compounds could involve further exploration of their potential applications in medicinal chemistry . This could include the development of new therapeutic agents or chemical labels to shed light on biochemical mechanisms .

属性

IUPAC Name |

3-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O3/c1-22-10-4-2-3-9(7-10)13(20)16-8-11-17-18-12-14(21)15-5-6-19(11)12/h2-7H,8H2,1H3,(H,15,21)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVKLRFPOMLHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-[(2,6-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2936946.png)

![N-(4-chlorobenzyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2936947.png)

![Ethyl (5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2936950.png)

![(4-((1H-imidazol-1-yl)methyl)phenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2936952.png)

![methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2936955.png)

![2-(4-fluorophenyl)-4-{3-[4-(methylthio)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2936958.png)

![2-[2-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2936966.png)

![N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2936968.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2936969.png)